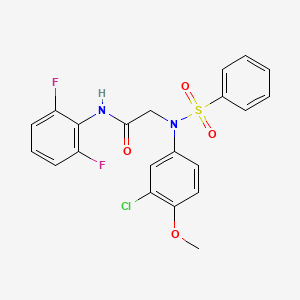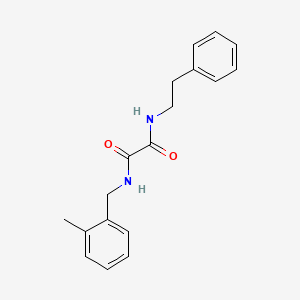
phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone
Overview
Description
Phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DAS181 and has been extensively studied for its antiviral properties.
Scientific Research Applications
Phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of influenza virus, respiratory syncytial virus, parainfluenza virus, and human metapneumovirus. DAS181 works by cleaving sialic acid receptors on the surface of host cells, which prevents the virus from entering the cell and replicating. This mechanism of action makes it a promising candidate for the development of antiviral drugs.
Mechanism of Action
The mechanism of action of phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone involves the cleavage of sialic acid receptors on the surface of host cells. Sialic acid is a component of the glycocalyx, which is a layer of sugar molecules that surrounds all cells. Many viruses, including influenza virus, use sialic acid receptors to enter host cells and replicate. DAS181 cleaves the sialic acid receptors, which prevents the virus from entering the cell and replicating.
Biochemical and Physiological Effects:
Phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone has been shown to have minimal toxicity in vitro and in vivo. It does not affect the viability of host cells or cause any significant physiological effects. However, further studies are needed to determine the long-term effects of DAS181 on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of using phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone in lab experiments is its specificity for sialic acid receptors. This makes it a valuable tool for studying the role of sialic acid receptors in viral infections. However, one of the limitations of using DAS181 is its high cost and limited availability.
Future Directions
There are several future directions for the research on phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone. One area of interest is the development of antiviral drugs based on DAS181. Another area of interest is the use of DAS181 in combination with other antiviral drugs to improve their efficacy. Additionally, further studies are needed to determine the long-term effects of DAS181 on human health and its potential use in clinical settings.
In conclusion, phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone is a promising compound that has potential applications in various fields, particularly in the development of antiviral drugs. Its mechanism of action, specificity for sialic acid receptors, and minimal toxicity make it a valuable tool for studying viral infections. However, further research is needed to fully understand its potential and limitations.
properties
IUPAC Name |
[(1E,3E)-4-(benzenesulfonyl)buta-1,3-dienyl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-20(18,16-11-5-2-6-12-16)14-8-7-13-19-15-9-3-1-4-10-15/h1-14H/b13-7+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTIFHCOENKKEV-FNCQTZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC=CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C=C/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4771427.png)
![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)


![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
